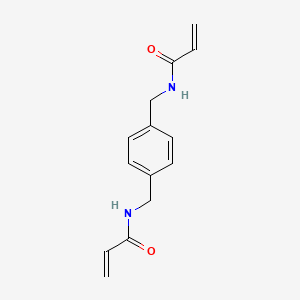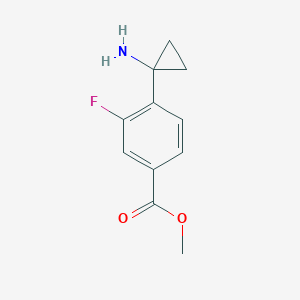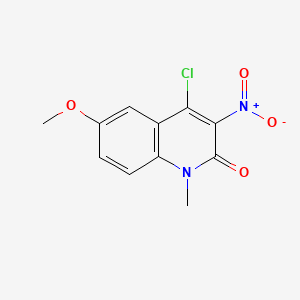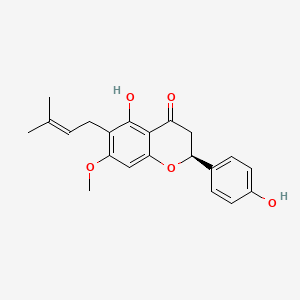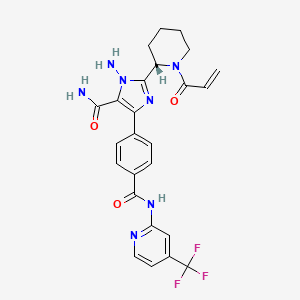
BTK inhibitor 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BTK inhibitor 19 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways in B cells and other immune cells. BTK inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 19 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a pyrazolopyrimidine core, followed by functionalization to introduce specific substituents that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
BTK inhibitor 19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
BTK inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BTK in immune cell function and development.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用机制
BTK inhibitor 19 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, such as the PI3K, MAPK, and NF-κB pathways, which are crucial for B-cell proliferation, survival, and function . The molecular target of this compound is the cysteine residue at position 481 in the ATP-binding site of BTK .
相似化合物的比较
BTK inhibitor 19 is compared with other BTK inhibitors, such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib . While all these inhibitors target BTK, they differ in their selectivity, potency, and safety profiles. For example:
Ibrutinib: The first-generation BTK inhibitor with broad activity but higher off-target effects.
Zanubrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.
Orelabrutinib: Known for its high selectivity and favorable safety profile.
Acalabrutinib: Offers a balance between efficacy and safety, with fewer adverse events compared to ibrutinib.
This compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for BTK, making it a promising candidate for further development and clinical applications .
属性
分子式 |
C25H24F3N7O3 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1 |
InChI 键 |
WIZIQUFUGUEWKY-KRWDZBQOSA-N |
手性 SMILES |
C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
规范 SMILES |
C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


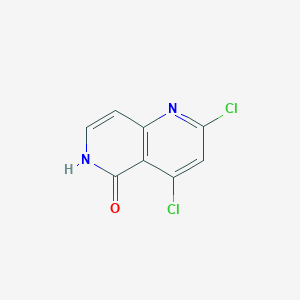
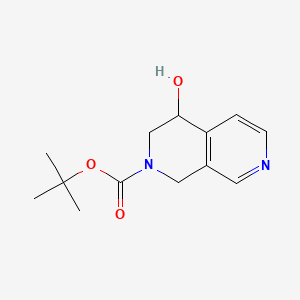

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
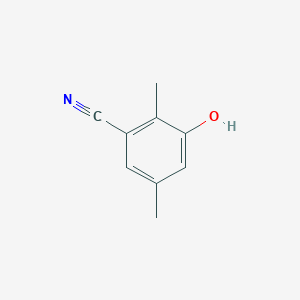
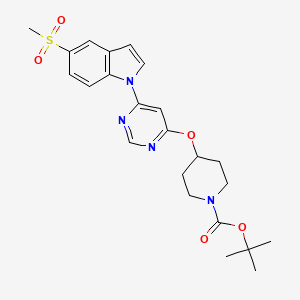
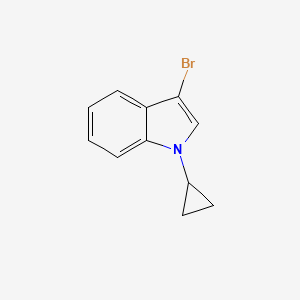

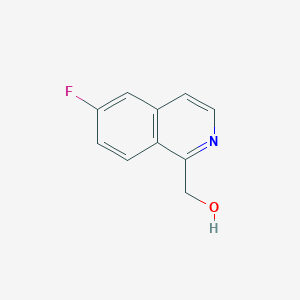
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
